N-(3,4-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of N-(3,4-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group tolerant conditions . Another approach involves the radical bromination of methyl groups followed by subsequent reactions to form the desired thiazole derivative .
Chemical Reactions Analysis
N-(3,4-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Substitution reactions can occur at the phenyl or thiazole rings using electrophilic or nucleophilic reagents.
Common reagents and conditions for these reactions include the use of organic solvents like ethanol or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
N-(3,4-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with various biological targets.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which can affect its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to N-(3,4-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide include other thiazolecarboxamides and benzothiazole derivatives. These compounds share the thiazole ring structure but differ in their substituents, which can significantly impact their biological activity and chemical properties. For example, benzothiazole amide derivatives have shown promising antimitotic and antimicrobial activities
Properties
Molecular Formula |
C21H19N3OS |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C21H19N3OS/c1-13-9-10-17(11-14(13)2)22-20(25)19-15(3)24-12-18(23-21(24)26-19)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,22,25) |
InChI Key |
FHZPGZRPWWEXHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
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